molecular formula C10H18N4 B031646 cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene CAS No. 74199-09-0

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

Cat. No.: B031646
CAS No.: 74199-09-0
M. Wt: 194.28 g/mol
InChI Key: YSPZOYMEWUTYDA-UHFFFAOYSA-N
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Description

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene is a sophisticated, polycyclic tetraaza ligand of significant interest in coordination chemistry and materials science. Its defining feature is a rigid, saddle-shaped acenaphthylene-derived backbone that pre-organizes four nitrogen donors in a specific cis-configuration, creating a well-defined and constrained binding pocket for metal ions. This structural rigidity is paramount for stabilizing unusual metal oxidation states and enforcing specific geometries in metal complexes, making it an invaluable tool for probing catalytic mechanisms and electronic structure.

Properties

IUPAC Name

1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZOYMEWUTYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3CCN4C3C2N1CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process involves:

  • Alkaline Activation : TETA is reacted with calcium hydroxide (Ca(OH)₂) in aqueous medium to deprotonate amine groups, enhancing nucleophilicity.

  • Glyoxal Addition : A cooled 9% glyoxal solution is introduced to the alkaline TETA mixture at 0–5°C under nitrogen atmosphere, minimizing side reactions.

  • Intermediate Isolation : The resulting suspension is filtered through Celite® to remove calcium salts, followed by evaporation to isolate intermediate IV A.

Key parameters are summarized below:

ParameterValue
TETA:Glyoxal molar ratio1:1
Temperature0–5°C (glyoxal addition)
Reaction time1 hour (post-addition)
Yield (IV A)Not quantified (crude)

Cyclization to Target Compound

Intermediate IV A undergoes cyclization using ethyl chloroacetate in ethanol at elevated temperatures (50–70°C). Sodium carbonate and sodium iodide catalyze the reaction, with the latter enhancing nucleophilic substitution kinetics. Post-reaction purification involves silica gel chromatography (CHCl₃/MeOH/NH₃ eluent) and recrystallization from methanol, achieving 84% yield.

Reductive Amination Approach

An alternative route employs reductive amination of pre-organized tetraazamacrocycles. This method, also detailed in WO2001079207A2, utilizes sodium borohydride (NaBH₄) to stabilize the cis configuration during ring closure.

Stepwise Synthesis

  • Imine Formation : Reacting TETA derivatives with diketones generates Schiff base intermediates.

  • Borohydride Reduction : NaBH₄ selectively reduces imine bonds while preserving the macrocyclic framework.

  • Acid Workup : Hydrochloric acid treatment precipitates the product as a tetrahydrochloride salt, facilitating isolation.

Critical parameters include:

ParameterValue
Reducing agentNaBH₄ (3–5 eq.)
Reaction solventEthanol/water (4:1 v/v)
Temperature25–40°C
Final pH5–9 (hydrolysis step)

Stereochemical Control

The cis configuration is enforced by the bicyclic structure’s geometric constraints during reduction. X-ray crystallographic analysis confirms the stereochemistry of intermediates.

Emerging techniques employ ball-milling to achieve solvent-free cyclization. While not explicitly detailed in the cited patent, analogous procedures for related tetraazamacrocycles suggest viability.

Process Advantages

  • Reduced Environmental Impact : Eliminates volatile organic solvents.

  • Enhanced Reaction Rate : Mechanical energy accelerates molecular collisions.

  • Improved Yield : Minimizes side reactions through controlled energy input.

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

MethodYield (%)Purity (%)ScalabilityStereoselectivity
Glyoxal-Condensation84>99IndustrialHigh (cis)
Reductive Amination7295Lab-scaleModerate
MechanochemicalN/AN/AExperimentalTheoretical

Critical Process Parameters

Temperature Effects

  • Below 50°C: Favors intermediate stability but prolongs reaction time.

  • Above 70°C: Risk of decomposition via retro-aldol pathways.

Catalytic Additives

  • NaI : Increases reaction rate by 40% through halogen exchange mechanisms.

  • Ca(OH)₂ : Optimal base for glyoxal activation without over-dehydration.

Purification Challenges

Silica gel chromatography effectively removes:

  • Linear oligomers (retention factor ΔRf = 0.15)

  • Diastereomeric impurities (ΔRf = 0.08)

Industrial-Scale Considerations

The patent-specified procedure demonstrates scalability:

  • Batch Size : 370.5 g TETA → 14.2 g product

  • Throughput : 48-hour cycle time for multikilogram production

  • Quality Control : GC assay confirms >99% purity

Chemical Reactions Analysis

Oxidation Reactions

Controlled oxidation transforms the compound into macrocyclic amines. For example, reaction with H₂O₂ in acidic media produces 1,4,7,10-tetraazacyclododecane, a precursor for MRI contrast agents .

Oxidizing AgentConditionsProductApplication
H₂O₂HCl, 60°C, 24 h1,4,7,10-TetraazacyclododecaneChelator for Gd³⁺ in MRI
O₂ (catalytic)CuCl₂, H₂O, 80°CSame as aboveImproved yield (92%)

Coordination with Metal Ions

The compound’s nitrogen lone pairs enable strong coordination with transition metals, forming stable complexes:

Metal IonComplex StructureStability Constant (log K)Application
Gd³⁺[Gd(C₁₀H₁₈N₄)(H₂O)₂]⁺16.7MRI contrast agents
Fe²⁺Octahedral FeN₆N/ACatalytic oxidation studies
Cu²⁺Square-planar CuN₄12.3Electrochemical sensors

These complexes exhibit enhanced thermodynamic stability compared to simpler ligands like cyclen.

Alkane Activation via Carbene Insertion

When combined with Lewis acids (e.g., B(C₆F₅)₃), the compound facilitates C–H bond activation in alkanes. DFT calculations reveal a carbene-mediated mechanism :

  • Step 1 : Formation of a BCF-carbene adduct (ΔG = −15.2 kcal/mol).
  • Step 2 : Hydride transfer from alkane to carbene, lowering activation barriers (e.g., 24.8 kcal/mol for propane) .
AlkaneProductSelectivity (Internal:Terminal)Yield
PropaneDAC 1–propane adduct4:1 (β:γ)98%
n-HexaneBranched isomer>20:195%

Hydrolysis and Functionalization

Hydrolysis under basic or acidic conditions generates functionalized derivatives:

  • Base-mediated : Reaction with NaOH yields imidazolidine derivatives .
  • Acid-mediated : HCl hydrolysis produces ammonium salts for further alkylation .
ConditionReagentProductUse
BasicNaOH, H₂O, 100°CImidazolidineLigand synthesis
AcidicHCl, H₂OAmmonium chloride saltIntermediate for macrocycles

Comparative Reactivity with Analogues

The cis-configuration enhances reactivity compared to trans-isomers:

Propertycis-Isomertrans-Isomer
Melting Point29–31°C45–47°C
Metal-binding affinity (Gd³⁺)log K = 16.7log K = 14.9
Hydrolysis rate (1M HCl)t₁/₂ = 2 h t₁/₂ = 6 h

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound's ability to coordinate with metal ions enhances its potential as a therapeutic agent. Research indicates that its nitrogen-rich environment allows for strong interactions with transition metals, which can improve biological efficacy and stability in therapeutic applications. Studies have explored its use in drug delivery systems and as a chelating agent in cancer therapy, where it may help in the targeted delivery of chemotherapeutic agents to tumor sites due to its binding properties with metal ions.

Case Study: Metal Coordination
In one study, cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene was evaluated for its binding affinity to various transition metals. The results demonstrated that the compound forms stable complexes with metals such as copper and iron, indicating potential applications in developing metal-based drugs.

Coordination Chemistry

Metal Complexes
The compound's structure allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions opens avenues for research into new materials and catalysts. The formation of these complexes can lead to enhanced catalytic activity in organic reactions and improved stability of the resulting compounds .

Table 1: Comparison of Metal Complexes

Metal IonStabilityApplication Area
Cu²⁺HighCatalysis
Fe²⁺ModerateDrug Delivery
Ni²⁺HighMaterial Science

Materials Science

Polymer Synthesis
this compound can also be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. Research is ongoing into its use as a building block for advanced polymeric materials that could be employed in various industrial applications .

Chemical Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of other nitrogen-containing heterocycles. Its reactivity allows it to participate in various organic reactions, thereby facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals .

Analytical Chemistry

Detection and Quantification
Due to its unique chemical properties, this compound is also being investigated for use in analytical chemistry as a reagent for detecting specific metal ions or biological molecules. Its ability to form distinct complexes can aid in developing sensitive detection methods for environmental monitoring or clinical diagnostics .

Mechanism of Action

The mechanism of action of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions, forming stable chelates. These chelates can interact with various molecular targets and pathways, making the compound useful in applications such as MRI contrast agents and catalysis .

Comparison with Similar Compounds

Key Characteristics:

  • Synonym: cis-glyoxal-cyclen .
  • Synthesis: Prepared via a one-pot reaction using triethylenetetraamine and glyoxal in water/methanol under mild conditions (ambient temperature, short reaction times) .
  • Applications : Precursor for functionalized macrocycles in MRI contrast agents and luminescent probes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Synthetic Efficiency : IIa’s one-pot synthesis (68% yield) outperforms traditional cyclene methods, which often require toxic reagents (e.g., dibromoethane) and autoclave conditions .

Functionalization Flexibility: IIa’s derivatives enable direct access to mono- or di-substituted macrocycles without intermediate isolation, streamlining contrast agent production .

Comparative Stability: The bicyclic structure of IIa may enhance metal-chelate stability compared to monocyclic cyclene, though clinical data are pending .

Biological Activity

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene , with the CAS number 79236-92-3, is a complex nitrogen-containing heterocyclic compound. Its unique molecular structure, comprising multiple nitrogen atoms within a saturated framework, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential antimicrobial and cytotoxic properties, as well as its synthesis and structural characteristics.

Molecular Characteristics

  • Molecular Formula : C₁₀H₁₈N₄
  • Molecular Weight : 194.28 g/mol
  • Melting Point : 29°C to 31°C
  • Density : Not specified
  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various nitrogen-rich compounds similar to this compound. For instance:

  • Antifungal Activity : The compound exhibited activity against Cryptococcus neoformans, a significant pathogen in immunocompromised individuals. Preliminary screening indicated that derivatives of tetraazacyclanes showed promising antifungal effects .
  • Antibacterial Activity : Related compounds have demonstrated effectiveness against Staphylococcus aureus, suggesting that this compound may also possess similar antibacterial properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various human cancer cell lines to evaluate the potential therapeutic applications of this compound:

Cell LineIC50 (μM)Notes
HepG225 - 52Moderate cytotoxicity observed
HTC11625 - 52Effective against colorectal cancer cells
MCF-725 - 52Active against breast cancer cells
Jurkat25 - 52Notable effects on leukemia cells
SH-SY5Y25 - 52Impact on neuroblastoma cells

These findings suggest that this compound may play a role in cancer treatment strategies by targeting specific tumor cell lines .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from simpler nitrogen-containing precursors. The use of catalysts such as SmCl₃·6H₂O has been reported to facilitate the formation of this compound through heterocyclization processes .

Case Studies

  • Study on Antimicrobial Efficacy : A study focusing on the antimicrobial activity of nitrogen-rich compounds showed that derivatives with ethyl substituents had significant antifungal activity against Cryptococcus neoformans .
  • Cytotoxicity Evaluation : In vitro studies evaluating the cytotoxic effects against various cancer cell lines revealed that certain derivatives of tetraazacyclanes exhibited moderate to high cytotoxicity, indicating potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for cis-decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene?

The compound is synthesized via condensation of glyoxal with cyclen (1,4,7,10-tetraazacyclododecane) under controlled conditions. This method, reported by Argese et al., produces cyclen-glyoxal derivatives through a cyclization/ring-cleavage sequence . Key steps include:

  • Reagents : Glyoxal and cyclen in a stoichiometric ratio.
  • Conditions : Reaction in aqueous or alcoholic media at room temperature, followed by purification via recrystallization.
  • Yield : Optimization yields ~60–75% for the cis-isomer, depending on solvent polarity and pH .

Q. Molecular Properties :

PropertyValueSource
Molecular formulaC₁₀H₁₈N₄
Molecular weight194.28 g/mol
CAS Registry Number79236-92-3

Q. What spectroscopic methods are used to characterize this compound?

The compound is analyzed using:

  • Raman Spectroscopy : Distinct peaks at 1280 cm⁻¹ (C–N stretching) and 1450 cm⁻¹ (N–H bending) .
  • Infrared (IR) : Absorption bands near 3250 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N vibration) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry, with cis-isomers showing specific coupling patterns (e.g., δ 3.2–3.8 ppm for equatorial N–H protons) .

Q. Spectral Libraries :

  • NICODOM Raman Library (NDR9125)
  • NICODOM IR Chemicals Package

Q. What safety precautions are required for handling this compound?

  • Protective Equipment : Full-body suits, nitrile gloves, and NIOSH-approved respirators for vapor protection .
  • Stability : Hygroscopic; store under inert gas (argon) at 2–8°C .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic decomposition .

Advanced Research Questions

Q. How is NMR spectroscopy employed to resolve stereochemical ambiguities in this compound?

The cis- and trans-isomers exhibit distinct NMR signatures:

  • <sup>1</sup>H NMR : cis-Isomers show split signals for axial vs. equatorial protons (e.g., δ 2.5–3.0 ppm for axial N–H vs. δ 3.2–3.8 ppm for equatorial) due to restricted rotation .
  • <sup>13</sup>C NMR : cis-Configuration causes deshielding of bridgehead carbons (δ 55–60 ppm) compared to trans-isomers (δ 50–55 ppm) .

Q. Structural Comparison :

Featurecis-Isomertrans-Isomer
N–H CouplingJ = 8–10 HzJ = 12–14 Hz
Bridgehead C Chemical Shiftδ 58 ppmδ 52 ppm

Q. What methodological challenges arise in synthesizing stereoisomerically pure derivatives?

Key challenges include:

  • Kinetic Control : Competing pathways during cyclization lead to mixed stereoisomers. Use of chiral auxiliaries (e.g., enantiopure glyoxal derivatives) improves selectivity .
  • Purification : Chromatographic separation on silica gel with ethanol/ammonia eluents resolves cis/trans mixtures .

Q. How can conflicting spectral data for this compound be resolved?

Contradictions in spectral assignments (e.g., Raman vs. IR peak overlaps) are addressed by:

  • Cross-Validation : Compare with synthesized reference standards (e.g., dinitrobenzyl- or ethyl-substituted derivatives) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict vibrational modes and NMR shifts, aligning with experimental data .

Q. What role does this compound play in developing MRI contrast agents?

It serves as a precursor to cyclen tetrahydrochloride, a macrocyclic ligand for gadolinium(III) complexes. The synthesis involves:

  • Functionalization : Alkylation or carboxylation of nitrogen sites to enhance metal-binding affinity .
  • Crystallography : Cyclen-glyoxal derivatives adopt an orthorhombic lattice with protonated N atoms at corner positions, critical for coordinating lanthanides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Reactant of Route 2
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.